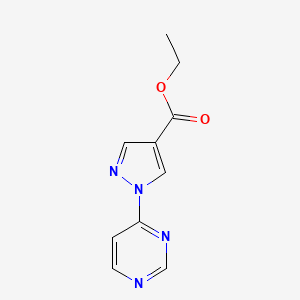

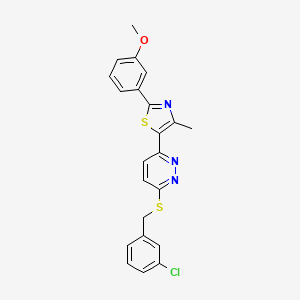

![molecular formula C22H18ClN5O2S B2552357 N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-52-0](/img/structure/B2552357.png)

N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide” is a complex organic compound. It contains a 1,2,4-triazole ring, which is a type of azole ring. Azoles are heterocyclic compounds, with nitrogen atoms making up part of the ring . The compound also contains a benzamide group and a chlorophenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been solved using methods such as SHELXS-97 and SHELXL-18 . The IR absorption spectra of similar compounds have been characterized by the presence of signals for C=O groups at 1650–1712 cm−1 .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For instance, the Log BCF of a similar compound was determined to be 0.391 (BCF = 2.459) using the regression-based method from Log Kow (BCFWIN v2.17) .Applications De Recherche Scientifique

Synthesis and Biological Activities A variety of [1,2,4]triazolo[4,3-b]pyridazine derivatives have been synthesized, showcasing diverse biological activities. These compounds have demonstrated significant antimicrobial, antifungal, and insecticidal activities. For instance, derivatives have been evaluated for their potential as antimicrobial agents against various pathogens, revealing moderate to significant efficacy. This suggests the potential utility of N-(2-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide in related fields, subject to specific activity assessments (Flefel et al., 2018; Bhuiyan et al., 2006).

Antiproliferative and Cytotoxic Effects Some derivatives have been investigated for their antiproliferative effects against various cancer cell lines, including melanoma. The findings indicate a potential for these compounds in cancer research, especially in the synthesis of targeted therapies that exploit specific biochemical pathways or molecular targets in cancer cells (Wolf et al., 2004).

Chemical Synthesis and Methodology Development Research into [1,2,4]triazolo[4,3-b]pyridazine derivatives also encompasses the development of novel synthetic routes and methodologies, contributing to the broader field of heterocyclic chemistry. These studies provide valuable insights into the chemistry of related compounds, potentially guiding the synthesis of this compound and its analogs (Madkour, 2002).

Insecticidal Applications Investigations into the insecticidal properties of related compounds against pests such as the cotton leafworm indicate potential applications in agricultural science and pest management. Such studies highlight the versatility of [1,2,4]triazolo[4,3-b]pyridazine derivatives in various applied sciences, suggesting similar possibilities for the compound of interest (Fadda et al., 2017).

Mécanisme D'action

Target of Action

Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Benzamides are a class of compounds that have been used in a variety of therapeutic areas, including oncology and psychiatry, due to their ability to interact with various biological targets.

Mode of Action

The mode of action of triazoles generally involves binding to enzymes or receptors, which can inhibit or modulate their activity . Benzamides can also interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

Triazoles and benzamides can affect a variety of biochemical pathways depending on their specific targets. For example, some triazoles have anti-inflammatory effects mediated through inhibition of the biosynthesis of prostaglandins .

Result of Action

The molecular and cellular effects of a compound’s action depend on its specific targets and mode of action. Some triazoles, for example, have anti-inflammatory and analgesic activities .

Orientations Futures

The future directions for research on similar compounds often involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . For instance, it was decided to synthesize and study the antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues .

Propriétés

IUPAC Name |

N-[2-[6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN5O2S/c23-17-8-6-15(7-9-17)18(29)14-31-21-11-10-19-25-26-20(28(19)27-21)12-13-24-22(30)16-4-2-1-3-5-16/h1-11H,12-14H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGPDXTOFBBIZHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

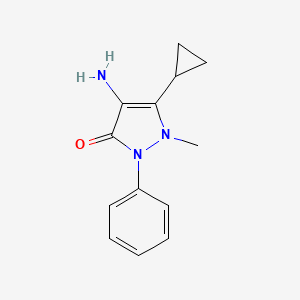

![3-(4-methyl-1,2,4-triazol-3-yl)-1-[(E)-2-phenylethenyl]sulfonylpiperidine](/img/structure/B2552274.png)

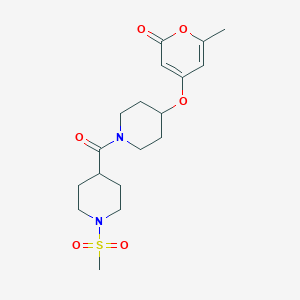

![3-(3-oxo-3-(4-(m-tolyl)piperazin-1-yl)propyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2552275.png)

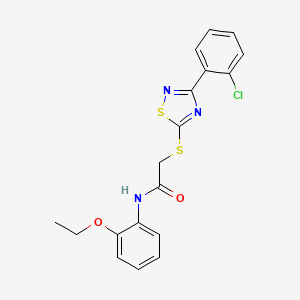

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2552278.png)

![(5-Cyclopropyl-1,2-oxazol-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2552283.png)

![5-(4-Butyl-phenylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B2552286.png)

![2-{2-[(4-butylphenyl)amino]-2-oxoethyl}-N-(4-methoxyphenyl)-3-oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/no-structure.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2552297.png)